3,3'-Dimercaptobenzidine

Descripción general

Descripción

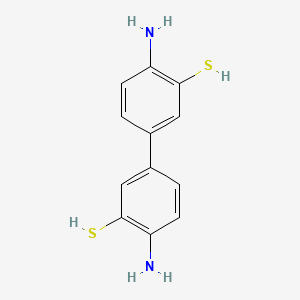

3,3’-Dimercaptobenzidine: is an organic compound with the molecular formula C12H12N2S2 It is characterized by the presence of two mercapto groups (-SH) attached to a benzidine structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dimercaptobenzidine typically involves the reaction of benzidine with sulfur-containing reagents. One common method is the reaction of benzidine with sulfur monochloride (S2Cl2) under controlled conditions. The reaction proceeds as follows:

C12H12N2+S2Cl2→C12H12N2S2+HCl

Industrial Production Methods: In industrial settings, the production of 3,3’-Dimercaptobenzidine may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 3,3’-Dimercaptobenzidine undergoes various chemical reactions, including:

Oxidation: The mercapto groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to form thiols.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

Oxidation: Disulfides (R-S-S-R).

Reduction: Thiols (R-SH).

Substitution: Substituted benzidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3,3'-Dimercaptobenzidine is an organic compound characterized by two mercapto (-SH) groups attached to a benzidine structure. Its molecular formula is C12H12N2S2, and it has a molecular weight of approximately 240.35 g/mol. The presence of thiol groups enables DMB to engage in various chemical reactions, making it valuable in both synthetic and analytical chemistry.

Scientific Research Applications

1. Analytical Chemistry

- Colorimetric Assays : DMB is widely used as a chromogenic reagent for the detection of heavy metals such as lead and mercury in environmental samples. The compound forms colored complexes with these metals, allowing for visual quantification.

- Histological Staining : It serves as a stain for the detection of certain proteins and enzymes in biological tissues. Its ability to form colored complexes with specific biomolecules makes it useful in histochemistry.

2. Materials Science

- Polymer Synthesis : DMB can be utilized in the synthesis of polybenzimidazole (PBI) fibers, which are known for their thermal stability and mechanical strength. The incorporation of DMB enhances the properties of the resulting polymers.

- Conductive Materials : Research has shown that DMB can be incorporated into conductive polymer matrices to improve electrical conductivity. This application is particularly relevant in the development of sensors and electronic devices.

3. Biological Applications

- Antioxidant Activity : Studies indicate that DMB exhibits antioxidant properties, potentially protecting cells from oxidative stress. This property is being explored for therapeutic applications in diseases associated with oxidative damage.

- Antimicrobial Properties : Preliminary research suggests that DMB has antimicrobial effects against various bacterial strains, making it a candidate for further investigation in medical applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Analytical Chemistry | Colorimetric assays | Detection of heavy metals |

| Histological staining | Protein and enzyme detection | |

| Materials Science | Polymer synthesis | Enhances thermal stability |

| Conductive materials | Improves electrical conductivity | |

| Biological Applications | Antioxidant activity | Potential therapeutic uses |

| Antimicrobial properties | Research ongoing |

Case Studies

Case Study 1: Heavy Metal Detection

A study demonstrated the effectiveness of DMB in detecting lead ions in contaminated water samples. The method involved adding DMB to the samples, resulting in a color change proportional to the lead concentration, allowing for easy quantification.

Case Study 2: Polymer Development

Research conducted on the incorporation of DMB into PBI fibers showed enhanced thermal stability compared to fibers without DMB. The study concluded that DMB-modified PBI could be utilized in high-temperature applications.

Case Study 3: Antioxidant Properties

In vitro studies assessed the antioxidant capacity of DMB against free radicals. Results indicated that DMB significantly reduced oxidative stress markers in cell cultures, suggesting its potential use as a dietary supplement or therapeutic agent.

Mecanismo De Acción

The mechanism of action of 3,3’-Dimercaptobenzidine involves its interaction with thiol groups in proteins and enzymes. The mercapto groups (-SH) can form covalent bonds with thiol groups, leading to the formation of disulfide bonds. This interaction can modulate the activity of enzymes and proteins, affecting various biochemical pathways.

Comparación Con Compuestos Similares

3,3’-Dimethoxybenzidine: Similar structure but with methoxy groups (-OCH3) instead of mercapto groups.

3,3’-Diaminobenzidine: Contains amino groups (-NH2) instead of mercapto groups.

Uniqueness: 3,3’-Dimercaptobenzidine is unique due to the presence of mercapto groups, which confer distinct chemical reactivity and biological activity. The ability to form disulfide bonds with thiol groups in proteins and enzymes sets it apart from other benzidine derivatives.

Actividad Biológica

3,3'-Dimercaptobenzidine (3,3'-DMB) is a chemical compound with significant biological activity, particularly in the context of toxicology and carcinogenicity. This article delves into its biological effects, mechanisms of action, and relevant case studies.

3,3'-DMB is a derivative of benzidine and is characterized by the presence of two thiol (-SH) groups. Its molecular structure contributes to its reactivity and potential for biological interactions.

1. Toxicological Profile

Research indicates that 3,3'-DMB exhibits various toxicological effects across different biological systems. Key findings include:

- Genotoxicity : Studies have shown that 3,3'-DMB induces DNA damage in both in vitro and in vivo models. For instance, Martelli et al. (2000) reported a dose-dependent increase in DNA fragmentation in rat hepatocytes exposed to subtoxic doses of 3,3'-DMB. Additionally, micronuclei formation was observed in the liver cells of adult male mice treated with the compound at high doses .

- Histopathological Changes : In a thirteen-week study involving rats, significant histopathological changes were noted in various organs including the liver, kidney, and lymphoid organs at concentrations as low as 500 ppm. These changes included chronic nephropathy and alterations in thyroid hormone levels .

- Carcinogenic Potential : The U.S. Department of Health and Human Services classifies 3,3'-DMB as reasonably anticipated to be a human carcinogen based on its mutagenic properties demonstrated in multiple studies .

The mechanisms through which 3,3'-DMB exerts its biological activity include:

- DNA Interaction : The compound's ability to form adducts with DNA is a critical pathway for its genotoxic effects. This interaction can lead to mutations and ultimately cancer development.

- Oxidative Stress : The thiol groups in 3,3'-DMB may participate in redox reactions that generate reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.

Case Study 1: Occupational Exposure

A retrospective study examined workers exposed to 3,3'-dimethylbenzidine (a related compound) over several decades. Despite prolonged exposure, no significant increase in bladder cancer was reported among this cohort. However, the study highlighted methodological limitations that complicate the interpretation of these results .

Case Study 2: Animal Studies

In animal studies involving oral administration of 3,3'-DMB at varying doses (0 to 3000 mg/kg), significant tumor development was observed in multiple tissues across different species. Notably, tumors were induced in both rats and dogs following exposure to benzidine-based dyes metabolized to free this compound .

Data Table: Summary of Biological Effects

Propiedades

IUPAC Name |

2-amino-5-(4-amino-3-sulfanylphenyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S2/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6,15-16H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZZYYXBVQTVQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)S)S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.